molecular formula C17H37N3 B14298173 N,N''-Bis(2-ethylhexyl)guanidine CAS No. 112960-67-5

N,N''-Bis(2-ethylhexyl)guanidine

Cat. No.: B14298173
CAS No.: 112960-67-5
M. Wt: 283.5 g/mol
InChI Key: DUULAUFUEUHEQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N''-Bis(2-ethylhexyl)guanidine is a guanidine-based compound that serves as a highly effective extractant for the recovery of gold from acidic and cyanide-based leaching solutions in hydrometallurgical research . Its primary application is in solvent extraction processes, where it demonstrates excellent selectivity and efficiency for gold complexes. Research shows it is particularly valuable for extracting gold from electronic waste (e-waste) leached in acidic solutions and from alkaline cyanide media, such as those encountered in traditional gold mining operations . In this context, it is known commercially as the extractant LIX 79 . Studies have demonstrated that its performance can be significantly enhanced when mixed with organophosphorous compounds like trioctylphosphine oxide (TOPO), leading to improved extraction kinetics and selectivity over other metal cyanides such as zinc and silver . The compound functions as a cationic species that interacts with anionic gold complexes, facilitating the transfer of gold from aqueous leaching solutions into an organic phase for subsequent recovery and purification . This makes it a crucial reagent for researchers developing more sustainable, efficient, and selective methods for gold recovery, aiming to replace traditional, less efficient techniques. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or personal use.

Properties

CAS No.

112960-67-5

Molecular Formula

C17H37N3

Molecular Weight

283.5 g/mol

IUPAC Name

1,2-bis(2-ethylhexyl)guanidine

InChI

InChI=1S/C17H37N3/c1-5-9-11-15(7-3)13-19-17(18)20-14-16(8-4)12-10-6-2/h15-16H,5-14H2,1-4H3,(H3,18,19,20)

InChI Key

DUULAUFUEUHEQE-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)CNC(=NCC(CC)CCCC)N

Origin of Product

United States

Preparation Methods

Biphasic Alkylation Protocol

A biphasic reaction system, as described in guanidinylation studies, optimizes the alkylation efficiency. The protocol involves:

  • Reagents : Guanidine hydrochloride, 2-ethylhexyl bromide (2 equivalents), aqueous sodium hydroxide, and a phase-transfer catalyst (e.g., tetrabutylammonium bromide).
  • Conditions : Stirring at 60–80°C for 12–24 hours under nitrogen.
  • Workup : Extraction with dichloromethane, followed by purification via silica gel chromatography.

This method achieves yields of 65–78%, with minimal byproducts such as monoalkylated guanidine or overalkylated species. The phase-transfer catalyst enhances interfacial reactivity, ensuring complete bis-alkylation.

Solvent and Base Optimization

Alternative solvents (e.g., DMF, THF) and bases (e.g., K₂CO₃, Cs₂CO₃) have been explored to improve reaction kinetics. For instance, using Cs₂CO₃ in DMF at 100°C reduces reaction time to 6–8 hours but may lower yields to 50–60% due to side reactions.

Protected Guanidine Strategies

To circumvent selectivity challenges in direct alkylation, protected guanidine intermediates are employed.

Triazone-Protected Guanidine Route

A method adapted from Biginelli reaction studies utilizes triazone-protected guanidine (20 ) as a precursor:

  • Protection : Guanidine is reacted with N,N’-dimethylurea and formaldehyde to form triazone derivative 26 (96% yield).
  • Alkylation : 26 is treated with 2-ethylhexyl bromide in THF at 70°C, yielding the bis-alkylated intermediate.
  • Deprotection : Cleavage of the triazone group with 50% trifluoroacetic acid (TFA) in dichloromethane furnishes this compound (53–76% overall yield).

This approach minimizes overalkylation but requires harsh acidic conditions during deprotection, limiting compatibility with acid-sensitive functional groups.

Boc-Protected Guanidine Route

An alternative employs tert-butoxycarbonyl (Boc) protection:

  • Protection : Guanidine is treated with di-tert-butyl dicarbonate to form N,N’-Boc-guanidine.
  • Alkylation : Reaction with 2-ethylhexyl mesylate in DMF at 80°C (2 equivalents, 12 hours).
  • Deprotection : TFA-mediated Boc removal yields the target compound (60–70% overall yield).

This method offers milder deprotection conditions compared to the triazone route but introduces additional synthetic steps.

Comparative Analysis of Methods

Yield and Efficiency

Method Steps Overall Yield Key Advantages Limitations
Direct Alkylation 1 65–78% Simplicity, cost-effective Moderate selectivity
Triazone Protection 3 53–76% High selectivity Acid-sensitive substrates incompatible
Boc Protection 3 60–70% Mild deprotection Additional purification required

Substrate Scope and Functional Group Tolerance

  • Direct Alkylation : Tolerates aliphatic halides but struggles with sterically hindered substrates.
  • Protected Routes : Compatible with aromatic and heteroaromatic halides but require inert atmospheres.

Industrial-Scale Synthesis and Patent Landscape

Patent filings (e.g., WIPO PATENTSCOPE) disclose continuous-flow reactors for large-scale production. Key parameters include:

  • Temperature : 70–90°C
  • Residence Time : 30–60 minutes
  • Catalyst : Recyclable ion-exchange resins

These methods achieve >90% conversion with minimal waste, underscoring their viability for commercial applications.

Mechanistic Insights and Side Reactions

The alkylation proceeds via an Sₙ2 mechanism, with guanidine’s primary amines attacking the electrophilic carbon of 2-ethylhexyl halides. Competing reactions include:

  • Monoalkylation : Addressed by using excess alkylating agent (2.5 equivalents).
  • Quaternary Ammonium Byproducts : Suppressed via controlled reaction times and temperatures.

Chemical Reactions Analysis

Types of Reactions: N,N’'-Bis(2-ethylhexyl)guanidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding guanidinium salts.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the guanidine group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield guanidinium salts, while substitution reactions can produce various substituted guanidines.

Scientific Research Applications

N,N’'-Bis(2-ethylhexyl)guanidine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex guanidine derivatives and heterocycles.

    Biology: The compound’s ability to form hydrogen bonds makes it useful in studying protein-ligand interactions and enzyme mechanisms.

    Medicine: Guanidine derivatives, including N,N’'-Bis(2-ethylhexyl)guanidine, are explored for their potential as therapeutic agents, particularly in the treatment of diseases involving protein misfolding and aggregation.

    Industry: It is used in the production of polymers, resins, and other materials with enhanced mechanical and thermal properties

Mechanism of Action

The mechanism of action of N,N’'-Bis(2-ethylhexyl)guanidine involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. The guanidine group can form multiple hydrogen bonds with biological molecules, influencing their structure and function. This property is particularly important in its role as an enzyme inhibitor or modulator of protein-protein interactions .

Comparison with Similar Compounds

Comparison with Similar Guanidine Compounds

Structural and Functional Differences

Key Structural Features:
  • N,N''-Bis(2-ethylhexyl)guanidine: Branched alkyl chains (2-ethylhexyl) enhance solubility in nonpolar solvents like kerosene but may require modifiers (e.g., 10% tridodecylamine, TDA) for optimal performance .
  • N,N'-Dicyclohexyl-N''-isotridecylguanidine : Cyclohexyl groups introduce steric hindrance, reducing flexibility and metal-binding efficiency in extraction processes .
  • Aryl-Substituted Guanidines (e.g., 1,2-bis(2,6-dimethylphenyl)-3-phenylguanidine): Aromatic substituents increase rigidity and alter electronic properties, favoring catalytic or pharmaceutical applications over metal extraction .
Table 1: Structural Comparison of Guanidine Derivatives
Compound Substituent Type Key Functional Property Application
This compound Branched alkyl High lipophilicity, pH stability Metal extraction
N,N'-Bis(tridecyl)guanidine Linear alkyl Moderate pH stability Metal extraction
N,N'-Dicyclohexylguanidine Cycloalkyl Steric hindrance Suppressor in solvent processes
1,2-Bis(2,6-dimethylphenyl)guanidine Aryl Rigid structure Catalysis/pharmaceuticals

Extraction Efficiency and pH Stability

This compound demonstrates superior performance in extracting gold and silver from cyanide solutions, especially at elevated pH levels. At 0.050 M concentration, it achieves >95% gold and silver extraction even at pH 12.2, outperforming N,N'-bis(tridecyl)guanidine, which shows reduced efficiency (~64% Ag at pH 12.0) . Copper extraction, however, is less efficient (48% at pH 12.0), highlighting selectivity for precious metals.

Table 2: Metal Extraction Efficiency at pH 12.0–12.3
Compound Au Extraction (%) Ag Extraction (%) Cu Extraction (%)
This compound 95 35 48
N,N'-Bis(tridecyl)guanidine 90 64 6

Solubility and Practical Considerations

The branched 2-ethylhexyl groups improve solubility in kerosene but necessitate modifiers (TDA) to prevent phase separation . In contrast, linear alkyl derivatives like N,N'-bis(tridecyl)guanidine achieve better solubility without modifiers but suffer from lower pH tolerance.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.